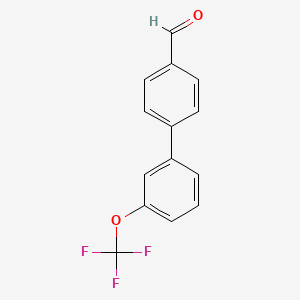

3'-Trifluoromethoxy-biphenyl-4-carbaldehyde

Descripción

Propiedades

IUPAC Name |

4-[3-(trifluoromethoxy)phenyl]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F3O2/c15-14(16,17)19-13-3-1-2-12(8-13)11-6-4-10(9-18)5-7-11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYMZLWXOMHFXGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)(F)F)C2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20695255 | |

| Record name | 3'-(Trifluoromethoxy)[1,1'-biphenyl]-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20695255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

473257-33-9 | |

| Record name | 3'-(Trifluoromethoxy)[1,1'-biphenyl]-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20695255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Actividad Biológica

3'-Trifluoromethoxy-biphenyl-4-carbaldehyde (CAS No. 473257-33-9) is a compound of significant interest in medicinal chemistry due to its unique trifluoromethoxy group, which enhances its biological activity. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.

The trifluoromethoxy group attached to the biphenyl structure contributes to the compound's lipophilicity and electron-withdrawing characteristics, enhancing its interaction with biological targets. The following table summarizes key chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C13H9F3O |

| Molecular Weight | 240.21 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. It has been shown to interact with specific enzymes and receptors, leading to alterations in cellular signaling and metabolic processes. The following mechanisms have been identified:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, similar to other biphenyl derivatives that target cytochrome P450 enzymes.

- Receptor Modulation : It can act as an agonist or antagonist at various receptors, influencing cellular responses such as apoptosis and proliferation.

Biological Activity

Recent studies have highlighted the potential therapeutic applications of this compound in various diseases:

Anticancer Activity

Several studies have demonstrated the compound's ability to inhibit cancer cell proliferation. For instance, a study indicated that at concentrations ranging from 1 µM to 10 µM, it significantly reduced the viability of breast cancer cells through apoptosis induction.

Antimicrobial Properties

The compound has also shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its mechanism appears to involve disruption of bacterial cell wall synthesis and interference with nucleic acid synthesis.

Case Studies

- Anticancer Efficacy : In vitro studies on MCF-7 breast cancer cells revealed that treatment with this compound led to a dose-dependent decrease in cell viability, with IC50 values around 5 µM.

- Antimicrobial Testing : A series of tests against Staphylococcus aureus and Escherichia coli indicated minimum inhibitory concentrations (MIC) of 10 µg/mL and 20 µg/mL, respectively.

Comparative Analysis

To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Biological Activity | IC50/MIC Values |

|---|---|---|

| This compound | Anticancer, Antimicrobial | IC50: ~5 µM; MIC: ~10 µg/mL |

| Indole-3-carbaldehyde | Anticancer | IC50: ~8 µM |

| Benzaldehyde derivatives | Mild antimicrobial | MIC: ~50 µg/mL |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Electronic Comparison

The table below compares 3'-Trifluoromethoxy-biphenyl-4-carbaldehyde with structurally related biphenyl carbaldehydes, highlighting substituent effects and molecular properties:

Research Findings and Trends

Recent studies emphasize the role of substituent positioning in dictating reactivity and bioactivity:

- Regioselectivity : 3'-substituted derivatives (e.g., 3'-Trifluoromethoxy) favor para-directed reactions on the proximal benzene ring, whereas 4'-substituted analogs (e.g., ) exhibit meta selectivity in electrophilic substitutions .

- Drug Design : Fluorine and trifluoromethoxy groups are prioritized in antiviral and anticancer agents for their ability to modulate pharmacokinetic parameters like logP and plasma protein binding .

Métodos De Preparación

Suzuki–Miyaura Cross-Coupling Approach

The most common and efficient method to prepare 3'-Trifluoromethoxy-biphenyl-4-carbaldehyde is via Suzuki–Miyaura coupling of 4-formylphenylboronic acid with 3-(trifluoromethoxy)iodobenzene.

Reaction Scheme:

- Reactants:

- 4-Formylphenylboronic acid (bearing the aldehyde group)

- 3-(Trifluoromethoxy)iodobenzene (bearing the trifluoromethoxy substituent)

- Catalyst: Palladium complex (e.g., Pd(PPh3)4 or Pd2(dba)3 with appropriate ligands such as SPhos or XPhos)

- Base: Potassium carbonate (K2CO3) or sodium carbonate (Na2CO3)

- Solvent: Mixture of ethanol and water or tetrahydrofuran (THF) and water

- Conditions: Reflux at approximately 80 °C under inert atmosphere (e.g., nitrogen or argon)

- Time: Around 2.5 hours

This method yields this compound with high efficiency, typically achieving yields around 94% with chromatographic purity.

Mechanistic Notes:

Alternative Catalytic Systems and Ligands

Research indicates that the choice of ligand and base can influence the efficiency and selectivity of the Suzuki–Miyaura coupling:

These variations allow tuning of reaction conditions to accommodate different substrate sensitivities or scale-up requirements.

Synthesis of Starting Materials

- 3-(Trifluoromethoxy)iodobenzene can be prepared by iodination of trifluoromethoxybenzene derivatives or obtained commercially.

- 4-Formylphenylboronic acid is often synthesized via lithiation of 4-bromobenzaldehyde followed by quenching with trialkyl borates, or it is commercially available.

Purification and Characterization

- The crude product is typically purified by chromatographic techniques (e.g., silica gel column chromatography).

- Characterization is performed by NMR (1H, 13C, 19F), mass spectrometry, and melting point determination to confirm structural integrity and purity.

Summary Table of Preparation Conditions for this compound

| Parameter | Details |

|---|---|

| Reaction Type | Suzuki–Miyaura cross-coupling |

| Key Reactants | 4-Formylphenylboronic acid, 3-(trifluoromethoxy)iodobenzene |

| Catalyst | Pd(PPh3)4 or Pd2(dba)3 + SPhos/XPhos ligands |

| Base | K2CO3, Na2CO3, or K3PO4 |

| Solvent | Ethanol/H2O or THF/H2O mixture |

| Temperature | ~80 °C |

| Time | 2.5 hours |

| Yield | Up to 94% |

| Atmosphere | Inert (N2 or Ar) |

Research Findings and Practical Considerations

- The Suzuki–Miyaura coupling method is favored for its mild conditions, high tolerance of functional groups (such as aldehydes and trifluoromethoxy groups), and scalability.

- The presence of the electron-withdrawing trifluoromethoxy substituent on the aryl iodide can influence the reaction rate and catalyst choice.

- Optimization of ligand/base combinations can improve yields and reduce side reactions.

- The reaction is generally conducted under an inert atmosphere to prevent catalyst deactivation.

- The aldehyde group remains intact throughout the process, enabling further functionalization if desired.

Additional Notes

- Other coupling reactions such as copper-catalyzed Ullmann-type couplings have been reported for biphenyl synthesis but are less common for sensitive substituents like trifluoromethoxy and aldehyde groups due to harsher conditions.

- No direct alternative synthetic routes specifically for this compound were found beyond Suzuki–Miyaura coupling in the reviewed literature, underscoring the method's dominance.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3'-Trifluoromethoxy-biphenyl-4-carbaldehyde, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The synthesis typically involves Suzuki-Miyaura cross-coupling between substituted boronic acids and halobenzaldehydes. Pd(PPh₃)₄ (0.5–2 mol%) in a toluene/ethanol/water solvent system under inert atmosphere (80–100°C, 12–24 hours) achieves yields of 40–60%. Ligand optimization (e.g., tris-o-furylphosphine) or microwave-assisted heating can enhance efficiency. Purification via flash chromatography (ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) is recommended .

Q. Which analytical techniques are most effective for characterizing this compound, and how should conflicting spectral data be resolved?

- Methodological Answer : Use ¹H/¹³C NMR to confirm the aldehyde proton (δ 9.8–10.2 ppm) and trifluoromethoxy splitting patterns. FT-IR (C=O stretch ~1700 cm⁻¹) and HPLC-MS (purity >95%) are critical. For conflicting NMR data, employ 2D NMR (COSY, HSQC) to resolve coupling interactions. Cross-validate with X-ray crystallography (SHELXL refinement) to assign stereoelectronic effects unambiguously .

Q. What strategies mitigate degradation during storage, and how is stability assessed under varying conditions?

- Methodological Answer : Store under argon at -20°C in amber vials to prevent oxidation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to track aldehyde oxidation to carboxylic acid. Differential scanning calorimetry (DSC) can assess thermal degradation thresholds (>150°C) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer : Density functional theory (DFT, B3LYP/6-31G*) maps electrostatic potential surfaces to identify electrophilic hotspots at the aldehyde carbon. Solvent effects (e.g., DMSO vs. THF) are modeled using the polarizable continuum model (PCM). Validate predictions by comparing calculated activation energies with experimental kinetic data (e.g., UV-Vis monitoring of imine formation rates) .

Q. What crystallographic challenges arise when determining the structure of this compound, and how are they addressed using SHELX software?

- Methodological Answer : Challenges include trifluoromethoxy group disorder and twinning. In SHELXL, use PART commands to model disorder and TWIN/BASF for twinned data. High-resolution datasets (<1.0 Å) enable Hirshfeld atom refinement for precise hydrogen positioning. Validate with refinement residuals (R₁ < 5%, wR₂ < 12%) .

Q. How can contradictory data between spectroscopic and crystallographic analyses be resolved for this compound?

- Methodological Answer : Discrepancies (e.g., unexpected NMR splitting vs. crystallographic symmetry) require multi-technique validation. Use variable-temperature NMR to probe dynamic effects and compare with anisotropic displacement parameters from X-ray data. SHELXL’s ADPs refine thermal motion models, clarifying static vs. dynamic disorder .

Q. What experimental design considerations are critical for studying substituent effects on the aldehyde’s electronic properties?

- Methodological Answer : Design a series of analogues with varying electron-withdrawing/donating groups. Use cyclic voltammetry to measure oxidation potentials and correlate with DFT-calculated HOMO/LUMO energies. Pair with Hammett σ constants to quantify substituent effects on reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.